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Compound of Interest

Compound Name: 3-Bromo-2-chloroaniline

CAS No.: 56131-46-5

Cat. No.: B3021652 Get Quote

Executive Summary
3-Bromo-2-chloroaniline (CAS 56131-46-5) is a critical halogenated aniline intermediate used

in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct

reactivity of the bromine (meta) and chlorine (ortho) substituents, allowing for regioselective

coupling reactions.

Critical Physicochemical Insight: The defining characteristic of 3-Bromo-2-chloroaniline is its

low melting point (31–33°C). This property fundamentally alters the solubility landscape

compared to higher-melting analogs. Process chemists must navigate the risk of "oiling out"

(liquid-liquid phase separation) rather than clean crystallization. This guide provides a predicted

solubility landscape, a robust experimental protocol for generating internal data, and a

thermodynamic framework for process optimization.

Physicochemical Profile & Solubility Prediction
Understanding the molecular architecture is the first step in predicting solvent interactions.
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Property Value Implication for Solubility

CAS Number 56131-46-5 Unique Identifier

Molecular Weight 206.47 g/mol
Moderate size, kinetics not

diffusion-limited.

Melting Point 31–33 °C

CRITICAL: Solute acts as a

liquid >33°C. Solubility

approaches miscibility in many

organics above this T.

LogP (Predicted) ~2.98
Highly lipophilic. Poor water

solubility.[2]

H-Bond Donors 1 (-NH₂)
Weak donor due to ortho-Cl

steric/electronic effects.

H-Bond Acceptors 1 (-N) Weak acceptor.

Predicted Solubility Landscape
Based on "Like Dissolves Like" principles and structural analogs (e.g., 3-bromoaniline).

High Solubility (Process Solvents):

Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.

Behavior: Likely miscible or highly soluble (>500 mg/mL) above 30°C.

Use: Reaction media; too soluble for high-yield cooling crystallization.

Moderate Solubility (Crystallization Candidates):

Solvents: Methanol, Ethanol, Isopropanol (IPA).

Behavior: Temperature-dependent solubility. The -NH₂ group forms H-bonds with alcohols,

increasing solubility compared to hydrocarbons.

Use: Primary solvents for cooling crystallization (must operate <30°C).
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Low Solubility (Antisolvents):

Solvents: Water, n-Hexane, n-Heptane, Cyclohexane.

Behavior: <1 mg/mL in water; <10 mg/mL in cold alkanes.

Use: Antisolvents to force precipitation.

Experimental Protocol: Determination of Solubility
Since specific literature data is scarce, the following SOP is designed to generate high-fidelity

solubility curves, accounting for the low melting point.

Method A: Dynamic Laser Monitoring (Preferred)
Objective: Determine the saturation temperature (

) for fixed concentrations.

Preparation: Weigh specific masses of 3-Bromo-2-chloroaniline into 4 distinct vials (e.g.,

giving mass fractions of 0.05, 0.10, 0.20, 0.30).

Solvent Addition: Add a precise mass of solvent (e.g., Ethanol) to each.

Heating Cycle: Heat at 0.5°C/min with stirring until the solution becomes clear (transmittance

= 100%). Record

.[3]

Cooling Cycle: Cool at 0.5°C/min until turbidity is detected (nucleation). Record

.

Data Fit: The average of

and

approximates the equilibrium temperature for that concentration.
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Method B: Static Gravimetric Analysis (Low-Cost
Alternative)
Objective: Determine concentration at a fixed temperature (

).

Saturation: Add excess solid to the solvent in a jacketed vessel at temperature

(must be

to avoid melting).

Equilibration: Stir for 24 hours.

Filtration: Stop stirring, let solids settle for 1 hour. Filter the supernatant using a pre-heated

syringe filter (0.45 µm).

Drying: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh

the dry residue.

Calculation:

Where

is mole fraction,

is mass,

is molecular weight (1=solute, 2=solvent).

Thermodynamic Modeling Framework
Once experimental data is gathered, use these models to interpolate solubility at any

temperature.

The Modified Apelblat Equation
This is the industry standard for correlating solubility data of organic solids.
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: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical parameters derived from regression of your experimental data.

Interpretation: If

is positive and large, solubility is highly sensitive to temperature (good for cooling
crystallization).

Van't Hoff Equation (Enthalpy of Solution)
To understand the energy cost of dissolution:

: Apparent enthalpy of solution.

Significance: A positive

indicates an endothermic process (solubility increases with temperature).

Process Application: Crystallization Strategy[5]
The low melting point (31–33°C) presents a specific challenge: Oiling Out. If the crystallization

temperature exceeds the "Liquid-Liquid Phase Separation" (LLPS) boundary, the compound

will separate as an oil rather than a crystal, trapping impurities.

Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and process design.
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Start: Purification of
3-Bromo-2-chloroaniline

Check Operating Temp
(Must be < 30°C)

Screen Solvents

High Solubility
(DCM, EtOAc)

Moderate Solubility
(MeOH, EtOH, IPA)

Evaporative Crystallization
(Vacuum, <25°C)

Solubility too high
for cooling

Cooling Crystallization
(Risk of Oiling Out)

Standard Path

Antisolvent Addition
(Water/Hexane into Alcohol)

Yield Optimization

Pure Crystalline Solid

Temp < 25°C

WARNING: Oiling Out
(Impure Oil Phase)

Temp > 31°C

Click to download full resolution via product page

Caption: Decision tree for crystallizing low-melting 3-Bromo-2-chloroaniline to avoid oiling

out.

Recommended Purification Protocol (Antisolvent)
Dissolution: Dissolve crude 3-Bromo-2-chloroaniline in Ethanol or IPA at 25°C (Room

Temp). Do not heat significantly.
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Concentration Target: ~300–400 mg/mL.

Filtration: Filter to remove insoluble mechanical impurities.

Precipitation: Slowly add chilled Water (0–5°C) or n-Heptane dropwise with vigorous stirring.

Ratio: 1:1 to 1:3 (Solvent:Antisolvent).

Aging: Stir at 0–5°C for 2 hours to maximize yield.

Isolation: Filter and dry under vacuum at <25°C. Note: Drying above 30°C will melt the cake.

Safety & Handling (MSDS Highlights)
GHS Classification: Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal/Inhalation), Eye Irrit. 2A.

Handling: Use in a fume hood. Avoid dust generation.

Storage: Keep at 2–8°C (Refrigerated) to prevent degradation and melting.

Incompatibility: Strong oxidizing agents, strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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